FXIa-IN-14
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Overview
Description
FXIa-IN-14 is a compound that acts as an inhibitor of activated factor XI (FXIa), a key enzyme in the blood coagulation cascade. This compound has garnered significant interest due to its potential to prevent thrombosis with minimal bleeding risk, making it a promising candidate for anticoagulant therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FXIa-IN-14 involves multiple steps, including the incorporation of bicyclic isoquinoline and naphthalene fragments . The synthetic route typically involves 13 steps of chemical reactions, with careful control of reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. general practices in the pharmaceutical industry, such as cation exchange chromatography, are likely employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: FXIa-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure to enhance its inhibitory activity against FXIa.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include isoquinoline and naphthalene derivatives . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environments .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency and selectivity for FXIa inhibition .
Scientific Research Applications
FXIa-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to prevent venous thromboembolism and ischemic stroke with fewer bleeding complications compared to traditional anticoagulants . In chemistry, it serves as a model compound for studying the inhibition of serine proteases . Its applications in biology include exploring the role of FXIa in coagulation and thrombosis .
Mechanism of Action
FXIa-IN-14 exerts its effects by directly inhibiting the activity of activated factor XI (FXIa), a serine protease involved in the amplification of thrombin generation in the coagulation cascade . By inhibiting FXIa, the compound reduces the formation of pathological thrombi without significantly affecting normal hemostasis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to FXIa-IN-14 include other FXIa inhibitors such as asundexian and compounds with bicyclic isoquinoline and naphthalene fragments .
Uniqueness: This compound is unique due to its specific structural modifications that enhance its selectivity and potency for FXIa inhibition . Unlike some other FXIa inhibitors, this compound has shown promising results in preclinical studies with a lower risk of bleeding .
Properties
Molecular Formula |
C31H29ClN4O6S |
---|---|
Molecular Weight |
621.1 g/mol |
IUPAC Name |
5-[[(2S)-1-[(6-chloro-2-oxo-1H-quinolin-4-yl)methyl-methylamino]-3-[4-[(2-methylcyclopropanecarbonyl)amino]phenyl]-1-oxopropan-2-yl]carbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C31H29ClN4O6S/c1-16-11-21(16)28(38)33-20-6-3-17(4-7-20)12-24(35-29(39)25-9-10-26(43-25)31(41)42)30(40)36(2)15-18-13-27(37)34-23-8-5-19(32)14-22(18)23/h3-10,13-14,16,21,24H,11-12,15H2,1-2H3,(H,33,38)(H,34,37)(H,35,39)(H,41,42)/t16?,21?,24-/m0/s1 |
InChI Key |
YZFNJXMSYSWSDA-NXWRJRFDSA-N |
Isomeric SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)CC(C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O |
Origin of Product |
United States |
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